molecular formula C9H14N2O2 B2657474 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one CAS No. 2126178-69-4

1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one

Cat. No.: B2657474
CAS No.: 2126178-69-4
M. Wt: 182.223
InChI Key: KGDOGTQPNHYCOA-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one (CAS 2126178-69-4) is a high-purity pyrazole derivative supplied for advanced research and development purposes . This compound, with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, is characterized by its specific pyrazole backbone substituted with a hydroxy, methyl, isopropyl, and acetyl group . Its structural features, including potential for intramolecular hydrogen bonding as seen in analogous pyrazolones, make it a valuable intermediate in medicinal chemistry and chemical synthesis . Researchers utilize this compound in the exploration of new pharmaceutical agents, as a building block for the development of more complex heterocyclic systems, and in material science applications. The product is accompanied by a comprehensive safety datasheet. It is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken during handling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-hydroxy-5-methyl-1-propan-2-ylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(2)11-6(3)9(13)8(10-11)7(4)12/h5,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDOGTQPNHYCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-69-4
Record name 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrazoles depending on the substituent used.

Scientific Research Applications

1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 4-OH, 5-CH₃, 1-(propan-2-yl) C₉H₁₄N₂O₂ 182.22 g/mol Hydroxy at position 4; isopropyl group enhances lipophilicity
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Compound 4, ) 5-OH, 1-Ph, 4-COCH₃ C₁₁H₁₀N₂O₂ 202.21 g/mol Hydroxy at position 5; phenyl group increases aromatic interactions
1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride () 3-COCH₃, 1-H C₅H₆N₂O·HCl 146.58 g/mol Simple acetylated pyrazole; hydrochloride salt improves solubility
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one () 4-COCH₃, 5-CH₃, 1-(3-Cl-Ph) C₁₂H₁₁ClN₂O 234.68 g/mol Chlorophenyl substituent enhances electronic effects
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one () 5-OH, 3-CH₃, 1-Ph, 4-COC₂H₅ C₁₃H₁₄N₂O₂ 230.26 g/mol Propionyl group at position 4; phenyl and hydroxy groups stabilize H-bonding

Substituent Effects on Physicochemical Properties

  • Hydroxy Group Position : The target compound’s 4-OH group differs from analogs like Compound 4 (5-OH) and the phenyl-substituted derivative in . Position 4 hydroxy may influence hydrogen-bonding networks and acidity compared to position 5 .
  • Crystallinity : Derivatives like 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one exhibit chair conformations in piperidine rings, as seen in crystallographic studies , suggesting similar structural rigidity in the target compound.

Research Findings and Data Tables

Table 2: Analytical Data for Selected Compounds

Compound Calculated C/H/N (%) Found C/H/N (%) Purity (%) Reference
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Compound 4) C 65.34; H 4.98; N 13.85 C 65.37; H 5.26; N 13.95 >98
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one C 74.61; H 5.76; N 8.70 C 74.59; H 5.99; N 8.67 >99
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one N/A N/A 95

Biological Activity

1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one, also known as EVT-2794548, is a member of the pyrazole family characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including anti-inflammatory and analgesic activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The chemical formula for this compound is C9H14N2O2C_9H_{14}N_2O_2, with a molecular weight of approximately 182.23 g/mol. The structural representation includes an isopropyl group at the first position and hydroxyl and methyl substitutions at the fourth and fifth positions, respectively.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, potentially leading to therapeutic effects. The following sections detail specific activities observed in research studies.

Anti-inflammatory Activity

Research has indicated that this compound may exhibit anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. The mechanism is believed to involve the modulation of signaling pathways associated with inflammatory responses.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceModel UsedKey Findings
Macrophage Cell LineInhibition of TNF-alpha production
Animal ModelReduced edema in paw inflammation model

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits selective activity against certain Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against these pathogens.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Notes
Staphylococcus aureus32Selective activity
Enterococcus faecalis64Moderate effectiveness

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays using human cancer cell lines revealed that it can induce cytotoxicity, particularly in A549 lung cancer cells. The compound's structural features contribute to its ability to disrupt cellular viability.

Table 3: Anticancer Activity Results

Cell LineTreatment Concentration (µM)Viability Reduction (%)
A54910063.4
HCT1165045.7

The mechanism through which this compound exerts its biological effects appears to involve enzyme inhibition and receptor modulation. This compound may act on specific targets within biochemical pathways, influencing cellular processes related to inflammation and cell proliferation.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Case Study on Anti-inflammatory Effects : A study involving the administration of the compound in a murine model demonstrated a significant reduction in inflammatory markers compared to control groups.
  • Antimicrobial Efficacy Assessment : Clinical isolates were tested against varying concentrations of the compound, confirming its potential as a lead candidate for developing new antimicrobial agents.
  • Anticancer Screening : A series of derivatives were synthesized based on the core structure, leading to enhanced anticancer activity in modified compounds compared to the parent structure.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one and its derivatives?

The compound is synthesized via coupling reactions involving pyrazole intermediates. For example, a carboxamide intermediate can be prepared by reacting 3-acetyl-1H-pyrazole-5-carboxylic acid (VIII) with a substituted pyrazole derivative (VII) using T3P (1-propanephosphonic acid cyclic anhydride) as a coupling agent in dichloromethane (DCM) under nitrogen at controlled temperatures (5–10°C). DIPEA (N,N-diisopropylethylamine) is used as a base to facilitate the reaction . Similar protocols are adapted for pyrazole-based androgen receptor antagonists, emphasizing the importance of reaction temperature and stoichiometric ratios .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

X-ray crystallography is the primary method. The compound’s pyrazole core and substituent conformations are resolved using SHELX programs (e.g., SHELXL for refinement). The structure is validated via R-factor analysis and hydrogen-bonding networks. For example, pyrazoline derivatives with similar substituents exhibit dihedral angles between aromatic rings and pyrazole planes, which are refined using SHELXL’s least-squares algorithms .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl, hydroxy, and isopropyl groups).
  • IR : Identification of carbonyl (C=O) and hydroxyl (O–H) stretches.
  • Mass spectrometry : High-resolution MS for molecular ion ([M+H]+^+) validation. These methods align with protocols for structurally related pyrazole derivatives .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities during crystallographic analysis, and how are they addressed?

Ambiguities in hydrogen bonding or disorder in substituents (e.g., isopropyl groups) are resolved using iterative refinement in SHELXL. For example, partial occupancy of solvent molecules or disordered methyl groups requires constrained refinement and thermal parameter adjustments. The "ISOR" and "SIMU" restraints in SHELXL are critical for stabilizing anisotropic displacement parameters .

Q. How do steric and electronic effects of substituents influence the compound’s biological activity?

Substituents like the 4-hydroxy group and isopropyl moiety impact steric bulk and hydrogen-bonding capacity. In androgen receptor antagonists, the hydroxy group enhances binding affinity by forming hydrogen bonds with the receptor’s catalytic site, while the isopropyl group stabilizes hydrophobic interactions. SAR studies on related pyrazole derivatives suggest that electron-withdrawing substituents (e.g., halogens) improve potency by modulating electron density at the pyrazole ring .

Q. What strategies are used to validate synthetic yields and purity in multistep syntheses?

  • HPLC : Reverse-phase chromatography to assess purity (>95%).
  • TLC : Monitoring reaction progress using silica gel plates.
  • Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) to isolate pure crystals. These methods are validated against reference standards for pyrazole intermediates .

Q. How are computational methods integrated with experimental data to predict the compound’s reactivity or binding modes?

Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as androgen receptors. For example, docking studies on similar pyrazole carboxamides reveal key π-π stacking and hydrogen-bonding interactions with AR’s ligand-binding domain .

Data Contradictions and Analytical Challenges

Q. How are discrepancies in biological activity data between in vitro and in vivo studies reconciled?

Discrepancies often arise from metabolic stability or bioavailability. For example, pyrazole derivatives with high in vitro AR antagonism may show reduced in vivo efficacy due to rapid hepatic clearance. Solutions include:

  • Prodrug design : Introducing ester groups to enhance membrane permeability.
  • Pharmacokinetic profiling : Assessing half-life (t1/2_{1/2}) and clearance rates in animal models. These approaches are validated in preclinical studies for σ1_1 receptor antagonists .

Q. What factors contribute to variability in crystallographic data for structurally similar pyrazole derivatives?

Variability stems from:

  • Solvent effects : Polar solvents (e.g., DMF) may induce different crystal packing.
  • Temperature : Low-temperature crystallography (e.g., 100 K) reduces thermal motion artifacts.
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) are characterized via PXRD .

Methodological Recommendations

Q. What quality control measures ensure reproducibility in synthetic protocols?

  • Stoichiometric precision : Use calibrated syringes for air-sensitive reagents (e.g., T3P).
  • Inert atmosphere : Schlenk lines or gloveboxes to prevent moisture/oxygen interference.
  • Batch validation : Parallel synthesis of small batches to identify scale-up bottlenecks .

Q. How can researchers optimize reaction conditions to minimize by-products?

  • Temperature gradients : Slow reagent addition at low temperatures (e.g., 0–5°C) to control exothermic reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling.
  • Microwave-assisted synthesis : Reduced reaction times and improved yields for pyrazole cyclizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.